2-(Difluoromethyl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine is a fluorinated organic compound that has gained significant attention in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and trifluoromethyl groups in the pyridine ring enhances its reactivity and stability, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed reductive coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone, which provides a facile access to difluoromethylarenes under mild reaction conditions . Another method involves the direct C−H-difluoromethylation of pyridines, which represents an efficient and economic way to access these compounds .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine often employs scalable synthetic routes that ensure high yields and purity. The use of readily available nickel catalysts and difluoromethylation reagents, such as difluoromethyl 2-pyridyl sulfone, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives. Substitution reactions can lead to a variety of functionalized pyridine compounds .
Scientific Research Applications
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: A versatile reagent used in the synthesis of various organofluorine compounds.
2-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications in pharmaceuticals and materials science.
Uniqueness
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This dual substitution enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4F5N |
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Molecular Weight |
197.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)5-2-1-4(3-13-5)7(10,11)12/h1-3,6H |
InChI Key |
CBFFKBAYQIKQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(F)F |
Origin of Product |
United States |
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